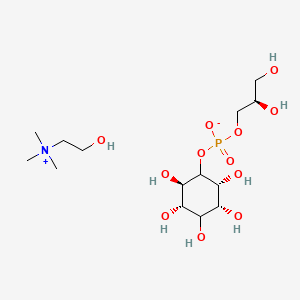

Glycerophosphoinositol choline

説明

特性

CAS番号 |

425642-32-6 |

|---|---|

分子式 |

C14H32NO12P |

分子量 |

437.38 g/mol |

IUPAC名 |

[(2R)-2,3-dihydroxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H19O11P.C5H14NO/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;1-6(2,3)4-5-7/h3-16H,1-2H2,(H,17,18);7H,4-5H2,1-3H3/q;+1/p-1/t3-,4?,5-,6+,7-,8-,9?;/m1./s1 |

InChIキー |

PTZZCYHESHNXFL-SECXAADESA-M |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Glycerophosphoinositol choline; Plain; |

製品の起源 |

United States |

Foundational & Exploratory

"biological role of glycerophosphoinositol choline in cellular signaling"

An In-depth Technical Guide on the Biological Role of Glycerophosphoinositol (B231547) and Glycerophosphocholine in Cellular Signaling

Executive Summary

The metabolism of membrane glycerophospholipids gives rise to a diverse array of bioactive molecules that play critical roles in cellular signaling. While the term "glycerophosphoinositol choline" is not standard, it encompasses two pivotal classes of molecules derived from distinct phospholipid precursors: Glycerophosphoinositols (GPIs) from phosphatidylinositols and Glycerophosphocholine (GPC) from phosphatidylcholine. This technical guide provides a comprehensive overview of the synthesis, degradation, and signaling functions of these molecules. GPIs, particularly glycerophosphoinositol 4-phosphate (GroPIns4P), are emerging as key modulators of the immune system, T-cell signaling, and actin dynamics. Concurrently, GPC is a central node in choline (B1196258) metabolism, with its dysregulation being a hallmark of oncogenesis, and it also participates in inflammatory signaling cascades. Understanding these pathways is crucial for developing novel therapeutic strategies in immunology, oncology, and beyond.

Glycerophosphoinositols (GPIs) in Cellular Signaling

Glycerophosphoinositols are water-soluble metabolites generated from the deacylation of membrane phosphoinositides.[1][2] These molecules, including glycerophosphoinositol (GroPIns) and its phosphorylated derivatives like glycerophosphoinositol 4-phosphate (GroPIns4P), function as diffusible messengers that can act both within the cell and in a paracrine manner after being transported across the cell membrane.[1]

Metabolism: Synthesis and Degradation of GPIs

The generation of GPIs is initiated by the enzymatic action of phospholipase A₂ (PLA₂) on membrane phosphoinositides, such as phosphatidylinositol (PtdIns) and phosphatidylinositol 4-phosphate (PtdIns4P).[2] This process involves two sequential deacylation steps, also involving a lysophospholipase, to release the glycerophosphoinositol head group.[1] Specifically, PLA₂IVα has been identified as a key enzyme in the formation of GroPIns and GroPIns4P.[2] The catabolism of GPIs occurs on the extracellular side of the plasma membrane and is mediated by glycerophosphodiester phosphodiesterases (GDEs).[1][2]

Signaling Role of GroPIns4P in T-Cells

A significant biological role for GPIs has been elucidated in T-lymphocytes, where exogenous GroPIns4P enhances CXCL12-induced chemotaxis.[1] This effect is mediated through a novel signaling cascade that modulates the activity of the Src-family kinase Lck, a critical initiator of T-cell receptor (TCR) signaling.[1]

The mechanism involves the following steps:

-

cAMP Inhibition: GroPIns4P treatment leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

PKA/Csk Inactivation: The reduction in cAMP impairs the activation of protein kinase A (PKA). PKA normally phosphorylates and activates C-terminal Src kinase (Csk), which is a negative regulator of Lck.[1]

-

Lck Activation: With PKA and Csk activity diminished, the inhibitory phosphorylation on Lck is reduced, leading to its activation.[1]

-

Downstream Signaling: Activated Lck phosphorylates downstream targets, including the kinase ZAP-70 and the adaptor protein Shc. This propagates the signal, leading to the activation of the Ras/MAP kinase pathway (Erk1/2), which is crucial for T-cell migration and activation.[1]

Other Biological Functions of GPIs

Beyond T-cell modulation, GPIs are involved in several fundamental cellular processes:

-

Actin Cytoskeleton Dynamics: GroPIns4P regulates the organization of the actin cytoskeleton in various cell types by modulating the activity of Rho GTPases.[1][2]

-

Cell Proliferation and Survival: GroPIns is a ubiquitous molecule that participates in central processes controlling cell growth and survival.[1]

-

Calcium Signaling: GPIs can modulate intracellular calcium levels, adding another layer to their signaling complexity.[2]

| Molecule | Precursor Lipid | Key Enzyme(s) | Primary Signaling Function(s) | Reference(s) |

| GroPIns | PtdIns | PLA₂IVα | Cell proliferation and survival | [1][2] |

| GroPIns4P | PtdIns4P | PLA₂IVα | T-cell chemotaxis, actin dynamics, Rho GTPase regulation | [1][2] |

| GroPIns4,5P₂ | PtdIns(4,5)P₂ | PLA₂ | Substrate for GDEs | [1] |

Experimental Protocols for Studying GPIs

Protocol 1: Analysis of T-Cell Chemotaxis

-

Cell Culture: Jurkat T-cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Chemotaxis Assay: Cell migration is assessed using a Boyden chamber assay.

-

The lower chamber is filled with medium containing the chemoattractant CXCL12.

-

Jurkat T-cells, pre-treated with or without GroPIns4P for a specified time (e.g., 30 minutes), are placed in the upper chamber.

-

The chambers are separated by a polycarbonate filter (e.g., 5 µm pore size).

-

-

Incubation: The chamber is incubated for 2-4 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification: Migrated cells in the lower chamber are collected and counted using a flow cytometer or a hemocytometer. The enhancement of chemotaxis is calculated as the fold increase in migrated cells in the presence of GroPIns4P compared to the control.

Protocol 2: Western Blot for Lck Pathway Activation

-

Cell Treatment: Jurkat T-cells are serum-starved and then stimulated with GroPIns4P for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Lck (activating site), total Lck, phospho-Erk1/2, and total Erk1/2.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the changes in protein phosphorylation.

Glycerophosphocholine (GPC) in Cellular Signaling

Glycerophosphocholine (GPC) is a key intermediate in the metabolism of phosphatidylcholine (PtdCho), the most abundant phospholipid in mammalian cell membranes.[3] Unlike GPIs, which are primarily derived from the phosphoinositide family, GPC is central to choline homeostasis and its levels are frequently altered in pathological states such as cancer.[3]

Metabolism: The GPC Pathway

GPC is generated through the breakdown of PtdCho in a pathway involving two hydrolysis steps.[3] The liberated GPC can then be further catabolized to release free choline, which can be re-utilized for the synthesis of PtdCho via the Kennedy pathway or for the production of the neurotransmitter acetylcholine.[3][4]

-

PtdCho Hydrolysis (Step 1): Cytosolic phospholipase A₂ (cPLA₂) hydrolyzes PtdCho to remove a fatty acid, producing 1-acyl-GPC.[3]

-

1-acyl-GPC Hydrolysis (Step 2): Lysophospholipase A₁ (lyso-PLA₁) removes the second fatty acid to yield GPC.[3]

-

GPC Catabolism: GPC is hydrolyzed by a glycerophosphocholine phosphodiesterase (GPC-PDE), such as GPCPD1, into free choline and glycerol-3-phosphate.[3][5]

Signaling Roles of GPC and its Metabolites

The primary signaling role of GPC is indirect, serving as a critical reservoir for choline, which in turn is a precursor for key signaling and structural molecules. Dysregulation of GPC metabolism has direct consequences on major signaling networks.

-

Cancer Metabolism (The "Cholinic Phenotype"): Many cancers exhibit an altered choline metabolism characterized by increased levels of phosphocholine (B91661) and GPC.[3] This "cholinic phenotype" is often driven by the upregulation of enzymes in the GPC pathway, which can be influenced by oncogenic signaling cascades like the RAS/MAP kinase pathway.[3] The accumulation of GPC provides a ready source of choline to fuel the synthesis of new membranes required for rapid cell proliferation.[3]

-

Inflammatory Signaling: Recent evidence indicates that GPC can directly influence inflammatory pathways. In human aortic endothelial cells, GPC supplementation was shown to activate the MAPK and NF-κB signaling pathways.[6] This pro-inflammatory effect may be linked to the metabolism of GPC by gut microbiota into trimethylamine (B31210) (TMA), which is subsequently converted in the liver to the pro-atherogenic molecule trimethylamine N-oxide (TMAO).[5][6]

-

Choline as a Second Messenger: Emerging research suggests that choline, liberated from GPC, may itself act as an intracellular signaling molecule.[7] It has been proposed to function as a second messenger by acting on the Sigma-1R, a non-opioid intracellular receptor located on the endoplasmic reticulum, thereby linking extracellular signals to intracellular calcium release.[7]

| Molecule | Source | Key Enzyme(s) | Signaling Pathway(s) Affected | Reference(s) |

| GPC | PtdCho breakdown | cPLA₂, lyso-PLA₁ | Choline Homeostasis, Precursor for signaling | [3] |

| Choline | GPC hydrolysis | GPC-PDE | Kennedy Pathway, Acetylcholine Synthesis, Sigma-1R Signaling | [3][5][7] |

| TMAO | GPC metabolism (via gut microbiota) | Choline TMA-lyase, FMO3 | MAPK, NF-κB | [6] |

Experimental Protocols for Studying GPC

Protocol 1: Quantification of GPC by Magnetic Resonance Spectroscopy (MRS)

-

Sample Preparation: Cells or tissues are extracted using a dual-phase method (e.g., methanol/chloroform/water). The aqueous phase, containing water-soluble metabolites like GPC, is collected.

-

MRS Acquisition: High-resolution ¹H or ³¹P MRS is performed on the aqueous extracts.

-

For ³¹P MRS, distinct peaks for GPC, phosphocholine (PC), and other phosphate-containing metabolites can be resolved.

-

An internal standard (e.g., methylene (B1212753) diphosphonic acid) of known concentration is added for absolute quantification.

-

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, baseline correction). The area under the GPC peak is integrated and compared to the internal standard's peak area to calculate its concentration.

Protocol 2: Experimental Workflow for Assessing GPC-Induced Inflammation

Conclusion and Future Directions

Glycerophosphoinositols and glycerophosphocholine, derived from the two most abundant classes of membrane phospholipids, are integral components of the cellular signaling network. While historically viewed as simple metabolic intermediates, it is now clear they possess sophisticated signaling functions. GroPIns4P acts as a potent immunomodulator by fine-tuning Lck activity in T-cells, presenting novel therapeutic targets for autoimmune diseases and cancer immunotherapy. The GPC pathway's central role in choline metabolism and its dysregulation in cancer highlight its potential for both diagnostic biomarkers and targeted therapies. Future research should focus on elucidating the specific transporters and receptors for these molecules, further defining their downstream effector proteins, and exploring their interplay in complex physiological and pathological conditions. The development of specific inhibitors for the enzymes involved in their metabolism will be a critical next step for drug development professionals aiming to manipulate these powerful signaling axes.

References

- 1. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

- 2. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerophosphocholine catabolism as a new route for choline formation for phosphatidylcholine synthesis by the Kennedy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Gpcpd1 in intestinal alpha-glycerophosphocholine metabolism and trimethylamine N-oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nutritional Supplement L-Alpha Glycerylphosphorylcholine Promotes Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Discovery, Isolation, and Biological Significance of Glycerophosphoinositol Choline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositol (B231547) choline (B1196258) is a compound of significant interest in the fields of cellular signaling, neurobiology, and drug development. It is structurally composed of a glycerophosphoinositol moiety and a choline cation. This guide provides a comprehensive overview of the discovery of its constituent parts, modern isolation and quantification techniques, and its role in key biological pathways.

Discovery and Isolation

The discovery of glycerophosphoinositol choline is intrinsically linked to the historical identification of its components: inositol-containing phospholipids (B1166683) and choline.

Early Discoveries of Inositol (B14025) Phospholipids

In the 1940s, Jordi Folch-Pi conducted pioneering work on the fractionation of lipids from bovine brain tissue.[1] Through a series of precipitations, he isolated a fraction he named "diphosphoinositide."[1] Later, in the early 1960s, further research by Rex Dawson and Clinton Ballou revealed that Folch-Pi's diphosphoinositide was, in fact, a mixture of phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PIP), and phosphatidylinositol 4,5-bisphosphate (PIP2).[1] This foundational work laid the groundwork for understanding the diverse family of inositol-containing phospholipids.

Commercial Availability and Synthesis

This compound is also available as a semisynthetic derivative, often used in cosmetics and research.[2] Modern synthetic methods, including flow chemistry, have been developed for the efficient production of L-α-glycerylphosphorylcholine, a closely related compound, from inexpensive starting materials like choline chloride.[3]

Experimental Protocols for Isolation and Quantification

Modern analytical techniques have enabled the precise isolation and quantification of glycerophosphoinositol and related compounds from various biological matrices.

Lipid Extraction from Tissues

A common starting point for the isolation of glycerophospholipids is the Folch method or variations thereof. This involves homogenization of the tissue in a chloroform (B151607) and methanol (B129727) mixture to extract lipids.[4]

Protocol: Modified Bligh and Dyer Extraction for Anionic Glycerophospholipids [4]

-

Homogenize tissue samples in a solution of 0.1N HCl, methanol (CH3OH), and chloroform (CHCl3) in equal volumes.

-

The addition of acid ensures a better recovery of anionic glycerophospholipids like phosphatidylinositol.

-

After homogenization, the mixture is centrifuged to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Solid-Phase Extraction (SPE) for Fractionation

Solid-phase extraction is a widely used technique to separate different lipid classes from the total lipid extract. Aminopropyl-bonded silica (B1680970) columns are particularly effective for this purpose.[5][6]

Protocol: SPE for Separation of Neutral and Acidic Phospholipids [5]

-

Column Conditioning: Condition an aminopropyl SPE cartridge by washing with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the lipid extract in a small volume of the initial mobile phase and load it onto the SPE column.

-

Elution of Neutral Lipids: Elute neutral lipids and neutral phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) with methanol.

-

Elution of Acidic Phospholipids: Elute acidic phospholipids, including phosphatidylinositol, with a more polar solvent mixture. A typical elution solvent is a mixture of hexane-2-propanol-ethanol-0.1 M ammonium (B1175870) acetate-formic acid (420:350:100:50:0.5) containing 5% phosphoric acid.

-

Sample Collection: Collect the fractions containing the lipids of interest.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions prior to further analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of glycerophospholipids.[4][7]

Protocol: LC-MS/MS Analysis of Glycerophospholipids [7][8]

-

Chromatographic Separation:

-

Use a suitable HPLC or UPLC column for lipid separation, such as a C18 or HILIC column.

-

Employ a gradient elution program with a binary solvent system (e.g., water with a modifier as solvent A and an organic solvent like acetonitrile (B52724) or methanol with a modifier as solvent B).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source, typically in negative ion mode for acidic phospholipids like phosphatidylinositol.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of the analytes of interest.

-

Spike the samples with an appropriate internal standard (a deuterated or odd-chain version of the analyte) to correct for matrix effects and variations in instrument response.

-

Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Quantitative Data

The concentration of glycerophosphoinositol and related choline metabolites varies significantly across different biological tissues and fluids. The following tables summarize representative quantitative data from the literature.

Table 1: Choline Metabolite Concentrations in Rat Brain and Body Fluids

| Metabolite | Brain (intracellular) (µM) | Cerebrospinal Fluid (CSF) (µM) | Blood Plasma (µM) |

| Free Choline | 64.0 | 6.7 | 11.4 |

| Glycerophosphocholine | 1150 | 2.83 | 4.58 |

| Phosphocholine | 590 | 1.70 | < 0.1 |

| Phosphatidylcholine | - | < 10 | 1267 |

| Lyso-phosphatidylcholine | - | < 10 | 268 |

Data from Klein et al.[9]

Table 2: Glycerophosphocholine Levels in Human Cerebrospinal Fluid (CSF)

| Group | Glycerophosphocholine (µM) | Phosphocholine (µM) | Free Choline (µM) |

| Cognitively Normal | 3.64 | 1.28 | 1.93 |

| Alzheimer's Disease | 6.41 (76% increase, P<0.01) | 1.95 (52% increase, P<0.05) | 2.68 (39% increase) |

| Vascular Dementia | Normal | Elevated | Lower |

Data from Walter et al.[10]

Table 3: Choline and Ethanolamine Metabolite Concentrations in Human Prostate Tissue (mmol/kg)

| Metabolite | Benign Tissue | Cancerous Tissue |

| Phosphocholine (PC) | 0.02 ± 0.07 | 0.39 ± 0.40 |

| Glycerophosphocholine (GPC) | 0.29 ± 0.26 | 0.57 ± 0.87 |

| Ethanolamine (Eth) | 2.3 ± 1.9 | 1.0 ± 0.8 |

| Phosphoethanolamine (PE) | 3.4 ± 2.6 | 4.4 ± 2.2 |

| Glycerophosphoethanolamine (GPE) | 0.15 ± 0.15 | 0.54 ± 0.82 |

Data from Giskeødegård et al.[11][12]

Table 4: Glycerophospholipid Levels in Rabbit Heart Tissue

| Method | Glycerophosphocholine (µmol/g wet wt) |

| 31P Nuclear Magnetic Resonance (NMR) | 1.70 ± 0.23 |

| Spectrophotometric Quantification | 1.45 ± 0.23 |

Data from Burt et al.[13]

Signaling Pathways and Biological Functions

Glycerophosphoinositol and choline are involved in critical signaling pathways that regulate a wide range of cellular processes, from inflammation to neurotransmission.

Formation of Glycerophosphoinositol via the Phospholipase A2 Pathway

Glycerophosphoinositols are generated from membrane phospholipids through the action of phospholipase A2 (PLA2) enzymes.

References

- 1. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alterations in cerebrospinal fluid glycerophospholipids and phospholipase A2 activity in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free choline and choline metabolites in rat brain and body fluids: sensitive determination and implications for choline supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycerophosphocholine is elevated in cerebrospinal fluid of Alzheimer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Choline- and Ethanolamine-Containing Metabolites in Human Prostate Tissues Using 1H HR-MAS Total Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of choline- and ethanolamine-containing metabolites in human prostate tissues using 1H HR-MAS total correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of intact-tissue glycerophosphorylcholine levels by quantitative 31P nuclear magnetic resonance spectroscopy and correlation with spectrophotometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Glycerophosphoinositol Choline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositol (B231547) choline (B1196258) (GPCho) is a naturally occurring phospholipid derivative that plays a significant role in various cellular processes. As an essential nutrient, it serves as a precursor for the biosynthesis of phospholipids (B1166683) and is involved in cell signaling pathways, demonstrating analgesic and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of glycerophosphoinositol choline, detailed experimental protocols for their determination, and a visual representation of its involvement in key biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for its application in research and drug development.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | 2-hydroxy-N,N,N-trimethylethan-1-aminium (2R)-2,3-dihydroxypropyl ((1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate (B84403) | [3] |

| CAS Number | 425642-32-6 | [3] |

| Molecular Formula | C₁₄H₃₂NO₁₂P | [3] |

| Molecular Weight | 437.37 g/mol | [3] |

| Appearance | Solid powder | [] |

| Melting Point | ~142-143 °C (of related L-α-GPC) | Inferred from[5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO.[3] Compatible with water formulations.[] Predicted high water solubility (40.9 g/L for glycerophosphoinositol).[6] | - |

| pKa | Estimated acidic pKa of ~1.83 for the phosphate group (based on glycerophosphoinositol).[6] | Predicted |

| Stability | Hygroscopic. Store at -20°C for long-term stability.[3] | - |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. Below are protocols for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the thermodynamic solubility of a compound.

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle, and then filter the solution through a 0.22 µm filter to remove any undissolved solid.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as UPLC-MS/MS.[2][7][8][9][10]

-

The resulting concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constants of a molecule.

Workflow for pKa Determination

Caption: Workflow for pKa determination.

Protocol:

-

Dissolve a precisely weighed amount of this compound in degassed, deionized water to create a solution of known concentration.

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each incremental addition of the titrant, allowing the solution to equilibrate.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For polyprotic substances, multiple inflection points may be observed.

Stability Assessment (ICH Guidelines)

Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

Workflow for Stability Testing

Caption: Workflow for stability assessment.

Protocol:

-

Store aliquots of this compound in its intended container-closure system under various controlled environmental conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples for analysis.

-

Analyze the samples for any changes in physical appearance, purity (using a stability-indicating HPLC or UPLC-MS/MS method), and for the formation of degradation products.

-

The data collected is used to establish the re-test period or shelf life and recommended storage conditions.

Biological Pathways

This compound is involved in key signaling and metabolic pathways.

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

This compound, as a choline analog, is known to be an agonist of the α7 nicotinic acetylcholine receptor, initiating a signaling cascade that can modulate inflammation and neuronal activity.[11][12]

α7 nAChR Signaling Pathway

Caption: Activation of α7 nAChR by this compound.

This pathway illustrates the activation of the α7 nAChR by this compound, leading to the activation of a G-protein and subsequently phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, including the modulation of inflammatory cytokine release, such as a decrease in Tumor Necrosis Factor-alpha (TNF-α).[5][11]

Metabolic Pathway of this compound

The metabolism of this compound involves its formation from phosphatidylinositol and its subsequent degradation.

Metabolism of this compound

Caption: Metabolic pathway of glycerophosphoinositol.

Glycerophosphoinositol is formed from the membrane phospholipid, phosphatidylinositol, through the sequential action of phospholipase A₂ (PLA₂) and a lysolipase.[1][13] The catabolism of glycerophosphoinositol is carried out by glycerophosphodiesterases, such as GDE1, which hydrolyze it into inositol and glycerol-3-phosphate.[1][14] This metabolic pathway is crucial for maintaining the cellular pool of inositol and for regulating the levels of bioactive glycerophosphoinositols.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, analytical methodologies, and biological roles of this compound. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating a deeper understanding and utilization of this important biomolecule. Further research is warranted to fill the existing gaps in the quantitative physicochemical data and to fully elucidate the intricate details of its signaling and metabolic pathways.

References

- 1. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 5. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Glycerophosphoinositol (HMDB0011649) [hmdb.ca]

- 7. An improved UPLC-MS/MS platform for quantitative analysis of glycerophosphoinositol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells | PLOS One [journals.plos.org]

- 9. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choline is a selective agonist of alpha7 nicotinic acetylcholine receptors in the rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling [frontiersin.org]

An In-Depth Technical Guide to Glycerophosphoinositol Choline: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoinositol (B231547) choline (B1196258) is a phospholipid derivative with emerging significance in cellular signaling and therapeutic applications. As a salt of choline and glycerophosphoinositol, it exhibits notable biological activities, including the activation of alpha7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs) and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of glycerophosphoinositol choline. It further delineates its role in cellular signaling pathways and presents detailed experimental protocols for its synthesis, extraction, purification, and quantitative analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Formula

This compound is a complex molecule composed of a glycerophosphoinositol anion and a choline cation. The glycerophosphoinositol moiety consists of a glycerol (B35011) backbone linked to a myo-inositol ring through a phosphodiester bond. The choline cation is a quaternary ammonium (B1175870) salt.

The chemical formula for this compound is C14H32NO12P .[1] Its structure is characterized by the presence of multiple hydroxyl groups, contributing to its water solubility, and a phosphate (B84403) group that is crucial for its biological activity.

Synonyms: Plain, GPI choline[1]

IUPAC Name: 2-hydroxy-N,N,N-trimethylethan-1-aminium (2R)-2,3-dihydroxypropyl ((1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate[1]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C14H32NO12P | [1] |

| Molecular Weight | 437.38 g/mol | [2][3] |

| Exact Mass | 437.1662 g/mol | [1] |

| CAS Number | 425642-32-6 | [3] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Purity | >95% | [2] |

| Storage | Dry, dark at 2-8°C (short term) or -20°C (long term) | [2] |

Signaling Pathways and Mechanism of Action

This compound is recognized as an essential nutrient that activates alpha7 nicotinic acetylcholine receptors (α7 nAChRs), thereby exhibiting analgesic and anti-inflammatory properties.[2][4] The activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events.

The binding of this compound to the α7 nAChR, a ligand-gated ion channel, can lead to the influx of calcium ions. This increase in intracellular calcium can, in turn, activate various downstream signaling molecules. Additionally, studies on α7 nAChR signaling indicate an interaction with G proteins, which can modulate the activity of enzymes such as adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.

The anti-inflammatory effects of glycerophosphoinositols are mediated through the inhibition of pro-inflammatory signaling pathways. For instance, they have been shown to decrease the phosphorylation of key kinases involved in the inflammatory response, such as IκB kinase (IKK), p38, JNK, and Erk1/2, ultimately leading to reduced translocation of the transcription factor NF-κB to the nucleus and a decrease in the expression of inflammatory genes.[5][6]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound via α7 nAChR.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of glycerophospholipids involves the acylation of sn-glycero-3-phosphorylcholine.[7] A general two-step synthetic route can be adapted for L-α-Glycerophosphoinositol choline production:

-

Synthesis of Phosphorylcholine (B1220837): Choline chloride is reacted with phosphoryl oxychloride (POCl3) to yield phosphorylcholine.[8]

-

Coupling with Inositol (B14025) Derivative: The resulting phosphorylcholine is then reacted with a protected inositol derivative, followed by deprotection to yield the final product.

A detailed protocol for a related compound, L-α-Glycerylphosphorylcholine, involves reacting phosphorylcholine with (R)-(-)-3-chloro-1,2-propanediol under basic conditions.[8] A similar strategy could be employed using a suitable inositol derivative.

Extraction and Purification

This compound can be extracted from biological samples using a modified Bligh and Dyer method.[9] This involves a biphasic extraction with a mixture of chloroform, methanol, and water to separate the lipids from other cellular components.

Purification of this compound can be achieved using column chromatography. A multi-step procedure has been described for the purification of a similar compound, L-alpha glycerylphosphorylcholine (B1206476), which can be adapted:[3]

-

Ion Exchange Chromatography: The crude extract is first passed through a cation exchange resin (e.g., 001x7) to remove cations, followed by an anion exchange resin (e.g., D311) to remove anions.[3]

-

Silica (B1680970) Gel Chromatography: Further purification is performed on a silica gel column to separate the target compound from other impurities.[3]

-

Decoloration: Active carbon can be used to remove any colored impurities.[3]

The following diagram outlines a general workflow for the extraction and purification of this compound.

References

- 1. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purification of L-alpha glycerylphosphorylcholine by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycerophospholipid synthesis: improved general method and new analogs containing photoactivable groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Synthesis of L-α-Glycerylphosphorylcholine: Studies on Synthetic Routes Applicable to a Flow Reactor and Optimization of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

"mechanism of action of glycerophosphoinositol choline"

An In-depth Technical Guide to the Mechanism of Action of Glycerophosphoinositol (B231547) Choline (B1196258)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositol choline (GPC), also known as L-alpha-glycerylphosphorylcholine or choline alphoscerate, is a naturally occurring choline compound that serves as a precursor to the neurotransmitter acetylcholine (B1216132) and is an intermediate in phospholipid metabolism. Its unique biochemical properties have made it a subject of extensive research for its potential therapeutic applications in a range of neurological and cognitive disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of GPC, detailing the underlying signaling pathways, experimental evidence, and methodologies used to elucidate its function.

Core Mechanisms of Action

The therapeutic effects of this compound are attributed to a multifactorial mechanism of action that encompasses cholinergic enhancement, membrane integrity and repair, and neuroprotective and anti-inflammatory signaling.

Cholinergic Neurotransmission Enhancement

GPC is a highly effective precursor to acetylcholine, a critical neurotransmitter for learning, memory, and cognitive function.

Mechanism:

Following administration, GPC is metabolized to choline and glycerophosphate. The released choline readily crosses the blood-brain barrier and is utilized by cholinergic neurons for the synthesis of acetylcholine. This leads to increased acetylcholine availability in the synaptic cleft, enhancing cholinergic signaling.

Signaling Pathway:

Caption: GPC as a precursor for acetylcholine synthesis.

Membrane Integrity and Phospholipid Metabolism

GPC plays a crucial role in the synthesis and repair of neuronal membranes.

Mechanism:

The glycerophosphate moiety of GPC is a precursor for the synthesis of phosphatidylcholine (PC), a primary component of cell membranes. By providing a readily available source of glycerophosphate and choline, GPC supports the structural integrity and fluidity of neuronal membranes, which is essential for proper neuronal function and communication.

Signaling Pathway:

Caption: GPC's role in neuronal membrane synthesis.

Neuroprotection and Anti-Inflammatory Effects

GPC exhibits significant neuroprotective and anti-inflammatory properties, particularly in the context of neurodegenerative diseases and brain injury.

Mechanism:

GPC has been shown to reduce neuroinflammation and amyloid accumulation in animal models of Alzheimer's disease. One of the proposed mechanisms involves the activation of alpha-7 nicotinic acetylcholine receptors (α7-nAChR), which can modulate microglial activity and reduce the production of pro-inflammatory cytokines. Additionally, GPC can influence signaling pathways such as the transforming growth factor-β (TGF-β) pathway, which is involved in cellular growth, differentiation, and repair.

Signaling Pathway:

Caption: GPC's anti-inflammatory and neuroprotective pathway.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of GPC has been evaluated in numerous studies, with key quantitative findings summarized below.

Table 1: Cognitive Outcomes in Alzheimer's Disease (ASCOMALVA Trial)

| Outcome Measure | Donepezil + GPC Group | Donepezil + Placebo Group |

| MMSE Score Change (24 months) | Slower decline | Moderate worsening |

| ADAS-Cog Score Change (24 months) | Slower decline | Moderate worsening |

| NPI Apathy Score (12-24 months) | Lower score | Higher score |

Table 2: Cognitive Recovery after Stroke/TIA

| Outcome Measure | GPC Treatment Group (IM then Oral) |

| Mathew Scale (28 days) | Mean increase of 15.9 points (p < 0.001) |

| MMST (5 months) | Mean increase from 21 to 24.3 (p < 0.001) |

| CRS (5 months) | Mean decrease of 4.3 points (p < 0.001) |

| GDS (5 months) | 71% with "no cognitive decline" or "forgetfulness" |

Table 3: Effects on Plasma Choline and Growth Hormone

| Parameter | Dosage | Result |

| Plasma Choline | 1000 mg | 49% increase at 60 minutes |

| Growth Hormone | 600 mg (pre-exercise) | Augmented exercise-induced spike |

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in GPC research.

Protocol 1: Measurement of Acetylcholine Levels by In Vivo Microdialysis

Objective: To measure extracellular acetylcholine levels in the brain following GPC administration.

Methodology:

-

Animal Preparation: Anesthetize the subject animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of GPC.

-

Analysis: Analyze the acetylcholine content in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Quantification: Quantify acetylcholine concentrations by comparing peak areas to a standard curve.

Protocol 2: Assessment of Neuroprotection using a Model of Neuroinflammation

Objective: To evaluate the neuroprotective effects of GPC against lipopolysaccharide (LPS)-induced neuroinflammation.

Methodology:

-

Cell Culture: Culture primary microglia or a suitable neuronal cell line.

-

Treatment: Pre-treat cells with varying concentrations of GPC for a specified duration (e.g., 24 hours).

-

Induction of Inflammation: Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/mL).

-

Cytokine Measurement: After a set incubation period (e.g., 6-24 hours), collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay to determine the protective effect of GPC against LPS-induced cytotoxicity.

Protocol 3: Magnetic Resonance Spectroscopy (MRS) for Choline Metabolites

Objective: To non-invasively measure the levels of choline-containing compounds in the brain.

Methodology:

-

Subject Preparation: Position the subject within the MRI scanner, ensuring the region of interest is centered in the radiofrequency coil.

-

Shimming: Optimize the magnetic field homogeneity over the region of interest.

-

Data Acquisition: Acquire a series of spectra over time to monitor the levels of choline, phosphocholine (B91661) (PC), and glycerophosphocholine (GPC).

-

Data Processing and Quantification: Use specialized software to process the raw data, identify the peaks corresponding to different choline metabolites based on their chemical shifts, and quantify their concentrations.

Conclusion

This compound exerts its effects through a combination of mechanisms, primarily by enhancing cholinergic neurotransmission, supporting neuronal membrane integrity, and providing neuroprotective and anti-inflammatory benefits. The extensive body of research, supported by quantitative data from clinical trials and detailed preclinical experiments, underscores the potential of GPC as a therapeutic agent for a variety of neurological and cognitive conditions. Further research will continue to elucidate the intricate signaling pathways and expand the therapeutic applications of this multifaceted compound.

The Role of Glycerophosphoinositol Choline in Neurological Disorders: A Technical Guide

Abstract

Glycerophosphoinositol choline (B1196258) (GPI-choline), a key intermediate in phospholipid metabolism, is emerging as a significant modulator of neuronal function and a potential therapeutic agent in a range of neurological disorders. This technical guide provides an in-depth analysis of the multifaceted functions of GPI-choline, detailing its role as a precursor to the neurotransmitter acetylcholine (B1216132), its contribution to membrane integrity, and its involvement in crucial neuronal signaling pathways. We present a comprehensive review of preclinical and clinical evidence supporting the neuroprotective effects of GPI-choline in conditions such as Alzheimer's disease, mild cognitive impairment, and stroke. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate further investigation and therapeutic development in this promising field.

Introduction

Glycerophosphoinositol choline, commonly known as L-Alpha-glycerylphosphorylcholine (alpha-GPC), is a naturally occurring choline compound that plays a vital role in the central nervous system. As a precursor to both acetylcholine and phospholipids, it is integral to cholinergic neurotransmission and the structural integrity of neuronal membranes.[1][2] The breakdown of cellular membranes is a hallmark of neurodegeneration in both acute and chronic neurological disorders.[3] This has led to significant interest in the therapeutic potential of choline-containing compounds like alpha-GPC to counteract these pathological processes. This guide will explore the biochemical functions, therapeutic applications, and underlying mechanisms of action of GPI-choline in the context of neurological disorders.

Biochemical Functions and Signaling Pathways

The physiological effects of GPI-choline are rooted in its unique biochemical properties, primarily its role as a choline donor and a component of phospholipid metabolism.

Acetylcholine Synthesis

Alpha-GPC is a well-established precursor for the neurotransmitter acetylcholine (ACh).[4] Following oral administration, alpha-GPC is hydrolyzed in the gut to yield free choline, which readily crosses the blood-brain barrier.[3] Within cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to form ACh, a neurotransmitter critical for learning, memory, and other cognitive functions.[1] Studies have shown that administration of alpha-GPC can increase ACh synthesis and release in the hippocampus and cortex.[3]

References

- 1. The inositol metabolism pathway as a target for neuroprotective strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Methodological & Application

Application Note: Quantification of Glycerophosphocholine (GPC) by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerophosphocholine (GPC), also referred to as glycerophosphoinositol (B231547) choline (B1196258), is a crucial intermediate in choline metabolism and a key component in cellular signaling and membrane structure.[1] As the most abundant phospholipid in mammalian cell membranes, phosphatidylcholine (PtdCho) is hydrolyzed to produce GPC.[1] Altered choline metabolism, characterized by increased levels of compounds like GPC, has emerged as a hallmark of cancer, making its precise quantification essential for research in oncology and other fields.[1] GPC also acts as an essential nutrient and has demonstrated anti-inflammatory and analgesic properties.[2]

This application note provides a detailed protocol for the sensitive and accurate quantification of GPC in biological samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described methodology is vital for researchers studying cell signaling, metabolic pathways, and for professionals in drug development targeting choline metabolism.

Signaling Pathway: GPC Metabolism

The intracellular levels of GPC are tightly regulated by a series of enzymatic reactions. GPC is primarily generated from the deacylation of phosphatidylcholine (PtdCho). This process involves the sequential removal of two fatty acid chains, catalyzed by phospholipase A2 (cPLA2) and lysophospholipase A1 (lyso-PLA1).[1] GPC is then catabolized by GPC phosphodiesterase (GPC-PDE) into free choline and glycerol-3-phosphate.[1] The resulting choline can be re-used for the synthesis of PtdCho via the Kennedy pathway.[1][3]

Caption: Metabolic pathway of Glycerophosphocholine (GPC).

Quantitative Analysis Workflow

The quantitative analysis of GPC by LC-MS/MS follows a standardized workflow, ensuring reproducibility and accuracy. The process begins with sample preparation to isolate GPC from the complex biological matrix, followed by chromatographic separation and highly selective detection using tandem mass spectrometry.

Caption: General workflow for GPC quantification by LC-MS/MS.

Experimental Protocols

Sample Preparation (from Mammalian Cells)

This protocol is adapted from established lipid extraction methods.[4][5][6]

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Chloroform (B151607), Methanol (B129727), Water (LC-MS Grade)

-

Internal Standard (IS) solution (e.g., d9-Choline or d9-GPC in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge (capable of 4°C and >15,000 x g)

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Cell Harvesting: Aspirate culture medium from a culture plate (e.g., 100-mm plate). Wash cells twice with 5 mL of ice-cold PBS.

-

Cell Collection: Add 1 mL of ice-cold PBS, scrape the cells, and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Pelleting: Centrifuge at 600 x g for 5 minutes at 4°C.[5] Aspirate and discard the PBS supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Lysis and Extraction: Add 400 µL of ice-cold methanol to the cell pellet. Add a known amount of internal standard. Vortex vigorously for 1 minute to lyse the cells and resuspend the pellet.

-

Phase Separation: Add 400 µL of chloroform and vortex for 1 minute. Add 320 µL of water and vortex for another minute. This creates a chloroform/methanol/water ratio of 1:1:0.8.[6]

-

Centrifugation: Centrifuge at 18,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.[5]

-

Collection: GPC is a polar molecule and will be in the upper aqueous/methanol phase. Carefully transfer the upper phase to a new tube.

-

Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with ammonium (B1175870) formate) for LC-MS/MS analysis.[7]

UPLC-MS/MS Analysis

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar GPC molecule, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection.[6][7]

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY, Agilent 1290)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3200, Thermo TSQ series)[8]

-

Electrospray Ionization (ESI) source

Data Presentation

The following tables summarize the instrumental parameters and expected method performance.

Table 1: UPLC-MS/MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| UPLC | |

| Column | HILIC, 1.7 µm, 2.1 x 50 mm (e.g., Syncronis HILIC)[7] |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 40% B over 3 min, hold 1 min, return to 95% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2-5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 550°C[8] |

| Curtain Gas (N₂) | 25 psi[8] |

| Collision Gas (CAD) | Medium (e.g., 5 a.u.)[8] |

| MRM Transitions | |

| GPC | Q1: 258.1 -> Q3: 104.1 (Quantifier), 184.1 (Qualifier) |

| d9-GPC (IS) | Q1: 267.2 -> Q3: 113.1 |

| Declustering Potential | 50 V |

| Collision Energy | 25-35 eV (Optimize for specific instrument) |

Table 2: Summary of Method Validation Data This data is representative of a validated LC-MS/MS method for small polar metabolites, based on published literature.[6][8]

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Linear Dynamic Range | 3 - 3,000 ng/mL[8] |

| Limit of Quantitation (LOQ) | 3 ng/mL[8] |

| Intra-day Precision (%CV) | ≤ 7.1%[8] |

| Inter-day Precision (%CV) | ≤ 7.1%[8] |

| Accuracy (% Recovery) | 98.1 - 109.0%[8] |

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of glycerophosphocholine in biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the established performance characteristics, offer researchers a reliable tool to investigate the roles of GPC in health and disease. This methodology is particularly relevant for studies in cancer metabolism, neuroscience, and nutrition, as well as for the development of therapeutic agents that target choline-related pathways.

References

- 1. Focus on the glycerophosphocholine pathway in choline phospholipid metabolism of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycerophosphocholine catabolism as a new route for choline formation for phosphatidylcholine synthesis by the Kennedy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. An Improved UPLC-MS/MS Platform for Quantitative Analysis of Glycerophosphoinositol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Separation of Glycerophosphoinositol and Choline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of glycerophosphoinositol (B231547) (GroPI) and choline (B1196258) using High-Performance Liquid Chromatography (HPLC). The methods described are particularly relevant for researchers in cell signaling, lipidomics, and drug development who require robust and sensitive analytical techniques for these polar analytes.

Introduction

Glycerophosphoinositol and choline are key molecules in cellular signaling and metabolism. GroPI is a backbone structure of phosphoinositides, which are critical second messengers in pathways like the PI3K/Akt and InsP3/DAG cascades. Choline is an essential nutrient and a precursor for the neurotransmitter acetylcholine (B1216132) and membrane phospholipids (B1166683) like phosphatidylcholine. Accurate quantification of these compounds is crucial for understanding their roles in health and disease. Due to their high polarity, their separation and retention by traditional reversed-phase HPLC can be challenging. This note details the application of Hydrophilic Interaction Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) for their effective separation.

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention and separation of polar compounds.[1][2] MMC combines multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single column, offering unique selectivity for complex mixtures of polar and nonpolar analytes.

Signaling Pathway Context: PI3K/Akt and Phosphoinositide Metabolism

The accurate measurement of GroPI and its phosphorylated derivatives is fundamental to studying the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of this pathway and the role of phosphoinositides.

Experimental Protocols

Protocol 1: Simultaneous Analysis of Glycerophosphoinositol and Choline using HILIC-MS/MS

This protocol is designed for the simultaneous separation and quantification of GroPI and choline, adapted from methods developed for choline-containing compounds and inositol (B14025) phosphates.[3][4][5]

1. Sample Preparation (from Cell Culture)

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) to each well of a 6-well plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate (B1220265), pH 3.0).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS System and Conditions

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: Waters ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

-

Gradient:

-

0-1 min: 95% B

-

1-8 min: 95% to 50% B

-

8-10 min: 50% B

-

10.1-12 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Gas Temperature: 300°C.

-

Gas Flow: 5 L/min.

-

Nebulizer: 45 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

MRM Transitions:

-

Choline: Precursor Ion 104.1 m/z, Product Ion 60.1 m/z.

-

Glycerophosphoinositol (GroPI): Precursor Ion 259.1 m/z, Product Ion 199.1 m/z (inositol-phosphate fragment).

-

Experimental Workflow Diagram

Data Presentation

The following tables summarize typical quantitative data that can be obtained using the described HILIC-MS/MS method.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 5 µL |

| Ionization Mode | ESI Positive |

Table 2: Analyte Retention Times and MRM Transitions

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Choline | ~ 3.5 | 104.1 | 60.1 |

| Glycerophosphoinositol | ~ 6.2 | 259.1 | 199.1 |

Table 3: Method Performance Characteristics

| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Choline | 1 - 1000 | 1 | 95 - 105 | < 10 |

| Glycerophosphoinositol | 5 - 2000 | 5 | 92 - 108 | < 12 |

Troubleshooting and Method Optimization

-

Poor Peak Shape: For choline, which is a quaternary amine, peak tailing can occur. Adjusting the pH of the mobile phase or the concentration of the buffer salt (e.g., ammonium formate or ammonium acetate) can improve peak symmetry.[1]

-

Low Sensitivity: HILIC methods are generally compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[2] If sensitivity is low, consider optimizing the ESI source parameters.

-

Retention Time Shifts: HILIC is sensitive to the water content of the mobile phase and the sample solvent. Ensure consistent preparation of mobile phases and that the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Alternative and Complementary Methods

Mixed-Mode Chromatography (MMC)

For samples with a wider range of polarities, a mixed-mode column combining reversed-phase and ion-exchange functionalities can be advantageous. This approach allows for the retention of both polar and nonpolar analytes in a single run. The selectivity can be fine-tuned by adjusting the mobile phase's ionic strength, pH, and organic solvent content.[1]

Logical Relationship Diagram for Method Selection

References

- 1. lcms.cz [lcms.cz]

- 2. waters.com [waters.com]

- 3. Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry: the determination of choline containing compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of inositol phosphates and glycerophosphoinositol phosphates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Glycerophosphoinositol Choline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoinositol (B231547) choline (B1196258) is the salt formed between glycerophosphoinositol (GPI) and choline. GPI and its phosphorylated derivatives are bioactive lipids involved in various cellular signaling pathways, playing roles in cell proliferation, survival, and inflammatory responses. Due to its biological activities, high-purity glycerophosphoinositol choline is a valuable compound for research in cell signaling, drug development, and as a potential therapeutic agent.

These application notes provide detailed protocols for the synthesis of glycerophosphoinositol from phosphatidylinositol via enzymatic hydrolysis, followed by the formation of the choline salt. It also outlines comprehensive purification and analysis methodologies to obtain high-purity this compound.

Signaling Pathways Involving Glycerophosphoinositols

Glycerophosphoinositols are key players in cellular signaling, acting as second messengers. The metabolic pathway begins with the hydrolysis of membrane-bound phosphatidylinositol (PI).

Once formed, GPI and its phosphorylated derivatives can modulate various downstream signaling cascades. For instance, glycerophosphoinositol 4-phosphate (GroPIns4P) has been shown to influence actin dynamics through the regulation of Rho GTPases.

Synthesis and Purification Workflow

The overall process for producing this compound involves a multi-step procedure beginning with the enzymatic hydrolysis of a readily available starting material, phosphatidylinositol, followed by purification of the resulting glycerophosphoinositol, and concluding with the formation of the choline salt.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Glycerophosphoinositol (GPI) from Phosphatidylinositol

This protocol describes the hydrolysis of phosphatidylinositol (PI) using Phospholipase A2 (PLA2) to yield glycerophosphoinositol.

Materials:

-

Phosphatidylinositol (from soy or other source)

-

Phospholipase A2 (from porcine pancreas or other suitable source)

-

Diethyl ether

-

Ethanol

-

Boric acid

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Tris-HCl buffer (pH 7.5)

Procedure:

-

Substrate Preparation: Disperse 1 gram of phosphatidylinositol in 100 mL of diethyl ether.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing 100 mL of 0.1 M boric acid buffer (pH 7.5), 20 mM CaCl₂, and the desired amount of Phospholipase A2.

-

Emulsification: Combine the organic and aqueous phases and emulsify by vigorous stirring or sonication until a stable emulsion is formed.

-

Enzymatic Reaction: Incubate the emulsion at 37°C with constant stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Termination: Stop the reaction by adding 20 mL of 1 M HCl to lower the pH to approximately 2.0.

-

Phase Separation: Allow the mixture to separate into two phases. Collect the aqueous phase containing the water-soluble glycerophosphoinositol.

-

Extraction: Wash the organic phase with 50 mL of distilled water and combine the aqueous phases.

-

Neutralization and Concentration: Neutralize the combined aqueous phases to pH 7.0 with 1 M NaOH. Concentrate the solution under reduced pressure to obtain the crude glycerophosphoinositol.

Protocol 2: Purification of Glycerophosphoinositol (GPI)

This protocol details the purification of crude GPI using a combination of ion-exchange and high-performance liquid chromatography (HPLC).

Part A: Ion-Exchange Chromatography

-

Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., Dowex 1x8, formate (B1220265) form). Equilibrate the column with distilled water.

-

Sample Loading: Dissolve the crude GPI in a minimal amount of distilled water and load it onto the column.

-

Washing: Wash the column with several column volumes of distilled water to remove unbound impurities.

-

Elution: Elute the bound GPI using a stepwise or linear gradient of formic acid (e.g., 0 to 2 M). Collect fractions and monitor for the presence of GPI using TLC or a suitable assay.

-

Pooling and Concentration: Pool the fractions containing pure GPI and remove the formic acid by lyophilization or evaporation under reduced pressure.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: Use a suitable preparative HPLC column, such as a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A common mobile phase for HILIC is a gradient of acetonitrile (B52724) and water with a buffer such as ammonium (B1175870) formate. For reversed-phase, a gradient of methanol (B129727) or acetonitrile in water with an ion-pairing agent might be necessary.

-

Injection and Fraction Collection: Dissolve the partially purified GPI in the mobile phase and inject it onto the column. Collect fractions corresponding to the GPI peak.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure glycerophosphoinositol.

Protocol 3: Formation of this compound Salt

This protocol describes the formation of the choline salt of the purified glycerophosphoinositol.

Materials:

-

Purified Glycerophosphoinositol (GPI)

-

Choline hydroxide solution (e.g., 45% in methanol) or Choline bicarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve 100 mg of purified glycerophosphoinositol in 10 mL of ethanol.

-

Titration: While stirring, slowly add a stoichiometric amount of choline hydroxide solution to the GPI solution. Monitor the pH to reach neutrality (pH ~7.0).

-

Precipitation: Add diethyl ether to the solution until a white precipitate of this compound forms.

-

Isolation: Collect the precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the precipitate with diethyl ether and dry it under vacuum to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of this compound.

Table 1: Yield and Purity at Different Stages of Synthesis and Purification

| Stage | Product | Starting Material | Yield (%) | Purity (%) |

| Synthesis | Crude Glycerophosphoinositol | Phosphatidylinositol | ~85-95 | ~60-70 |

| Purification | GPI after Ion-Exchange | Crude GPI | ~70-80 | ~90-95 |

| Purification | GPI after Preparative HPLC | IEX-purified GPI | ~85-95 | >98 |

| Salt Formation | This compound | Pure GPI | >95 | >99 |

Table 2: Comparison of Purification Techniques for Glycerophosphoinositol

| Purification Method | Stationary Phase | Elution Conditions | Typical Recovery (%) | Final Purity (%) |

| Ion-Exchange Chromatography | Strong Anion Exchange (Formate form) | Gradient of Formic Acid (0-2 M) | 70-80 | 90-95 |

| Preparative HPLC (HILIC) | Amide or Silica-based | Acetonitrile/Water gradient with buffer | 85-95 | >98 |

| Preparative HPLC (Reversed-Phase) | C18 | Methanol/Water gradient with ion-pairing agent | 80-90 | >97 |

Quality Control and Analysis

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A HILIC column with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is suitable for quantitative analysis.

-

Mass Spectrometry (MS): To confirm the molecular weight of both the glycerophosphoinositol anion and the choline cation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the chemical structure and the formation of the salt.

This comprehensive guide provides a robust framework for the synthesis and purification of high-purity this compound, a valuable tool for advancing research in cellular signaling and drug discovery.

Application Notes and Protocols for the Extraction of Glycosylphosphatidylinositol-Choline (GPI-Choline) from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether a wide variety of proteins to the cell surface in eukaryotes.[1] These structures are not only critical for protein localization but are also implicated in cellular signaling, often by organizing membrane microdomains or lipid rafts.[2] The release of GPI-anchored proteins or fragments of the GPI anchor itself, such as inositol (B14025) phosphoglycan (IPG), can initiate intracellular signaling cascades.[3] While much research has focused on the protein component, the biology of the GPI anchor itself, particularly in a non-protein-bound "free" state, is an emerging area of interest.

This document provides a detailed protocol for the extraction of the entire GPI-choline moiety from tissues. The protocol is based on established lipid extraction principles and techniques for the analysis of GPI-anchored proteins and choline-containing metabolites. As the direct extraction of free GPI-choline is a novel application, this protocol should be considered a foundational method for further optimization.

Signaling Pathways Involving GPI Anchors

GPI-anchored proteins are key players in various signaling pathways, often acting as receptors or co-receptors. Their localization within cholesterol- and sphingolipid-rich membrane rafts is crucial for their signaling function.[2] The cleavage of the GPI anchor by phospholipases can release the attached protein or generate second messengers. One such messenger is inositol phosphoglycan (IPG), which is produced upon the hydrolysis of the GPI anchor.[3] The diagram below illustrates a generalized signaling pathway involving GPI-anchored proteins.

Caption: Generalized signaling pathway of GPI-anchored proteins.

Experimental Workflow for GPI-Choline Extraction

The following diagram outlines the major steps in the proposed protocol for the extraction and analysis of GPI-choline from tissue samples.

Caption: Experimental workflow for GPI-choline extraction and analysis.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the extraction of GPI-choline from various tissues. These values are for illustrative purposes and will need to be determined empirically.

Table 1: Hypothetical Yield of GPI-Choline from Various Rat Tissues

| Tissue Type | Sample Weight (mg) | GPI-Choline Yield (µg/g tissue) |

| Brain | 100 | 5.2 ± 0.8 |

| Liver | 100 | 3.1 ± 0.5 |

| Kidney | 100 | 2.5 ± 0.4 |

| Spleen | 100 | 4.3 ± 0.7 |

Table 2: Comparison of Extraction Methods (Hypothetical Recovery %)

| Extraction Method | Tissue | GPI-Choline Recovery (%) |

| Folch (Chloroform/Methanol) | Brain | 85 ± 5 |

| Bligh & Dyer (Chloroform/Methanol/Water) | Brain | 82 ± 6 |

| MTBE (Methyl-tert-butyl ether) | Brain | 75 ± 8 |

Experimental Protocol: GPI-Choline Extraction from Tissues

This protocol details the steps for extracting GPI-choline from animal tissues.

Materials and Reagents:

-

Tissue of interest (e.g., brain, liver)

-

Liquid nitrogen

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

0.9% NaCl solution (ice-cold)

-

Solid Phase Extraction (SPE) silica (B1680970) cartridges (e.g., 500 mg)

-

Solvents for SPE: Chloroform, Acetone (B3395972), Methanol

-

Internal standard (e.g., a synthetic, stable isotope-labeled GPI analog)

-

Mortar and pestle, pre-chilled

-

Dounce homogenizer

-

Centrifuge capable of 4°C and >2000 x g

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream evaporator

-

LC-MS/MS system

Procedure:

-

Tissue Collection and Homogenization:

-

Excise the tissue of interest rapidly and wash with ice-cold 0.9% NaCl to remove any blood.

-

Blot the tissue dry, weigh it, and immediately snap-freeze in liquid nitrogen.[4]

-